molecular formula C20H20N2O4 B14946006 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione

3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B14946006
M. Wt: 352.4 g/mol
InChI Key: SCFSLZSMRTWZOP-UHFFFAOYSA-N
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Description

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a pyrrole ring substituted with a phenyl group and an amino group linked to a 3,4-dimethoxyphenethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with a suitable pyrrole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at temperatures ranging from 0°C to 20°C to ensure optimal yield and minimize side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity. The industrial process also focuses on minimizing waste and optimizing the use of raw materials to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a monoamine oxidase inhibitor and its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have various physiological effects. The compound’s interaction with receptors and enzymes is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-PHENYL-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrole ring with a phenyl group and a 3,4-dimethoxyphenethyl moiety.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C20H20N2O4/c1-25-17-9-8-14(12-18(17)26-2)10-11-21-16-13-19(23)22(20(16)24)15-6-4-3-5-7-15/h3-9,12-13,21H,10-11H2,1-2H3

InChI Key

SCFSLZSMRTWZOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC=CC=C3)OC

Origin of Product

United States

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